molecular formula C30H30N2O7 B054916 Colabomycin A CAS No. 117778-57-1

Colabomycin A

Cat. No.: B054916
CAS No.: 117778-57-1
M. Wt: 530.6 g/mol
InChI Key: AVDIDFMWHMQFHM-ZNVBZEEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthetic routes and reaction conditions for Nebivolol hydrochloride are not explicitly mentioned in the available sources.
    • it is industrially produced, and the specific production methods may vary depending on the manufacturer.
  • Chemical Reactions Analysis

    • Nebivolol hydrochloride likely undergoes various chemical reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions are not specified in the available data.
    • The major products formed from these reactions would require further investigation.
  • Mechanism of Action

    • Nebivolol’s mechanism involves beta receptor blockade (specifically beta(1)-receptors).
    • It also directly dilates blood vessels (vasodilation) and may impact oxidative stress pathways.
  • Comparison with Similar Compounds

    • Unfortunately, the available data does not provide a direct comparison with similar compounds.
    • Further research would be needed to identify other related compounds.

    Properties

    CAS No.

    117778-57-1

    Molecular Formula

    C30H30N2O7

    Molecular Weight

    530.6 g/mol

    IUPAC Name

    (2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide

    InChI

    InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1

    InChI Key

    AVDIDFMWHMQFHM-ZNVBZEEFSA-N

    SMILES

    CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

    Isomeric SMILES

    C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

    Canonical SMILES

    CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

    Synonyms

    colabomycin A

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Colabomycin A
    Reactant of Route 2
    Colabomycin A
    Reactant of Route 3
    Colabomycin A
    Reactant of Route 4
    Colabomycin A
    Reactant of Route 5
    Colabomycin A
    Reactant of Route 6
    Colabomycin A

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.